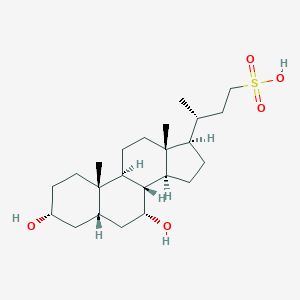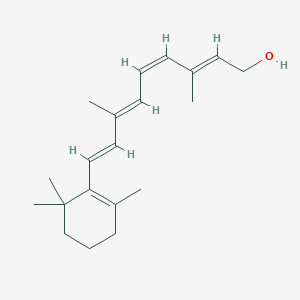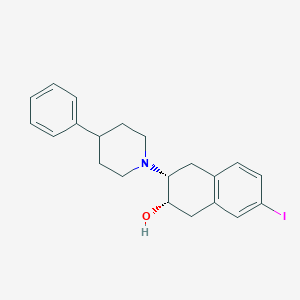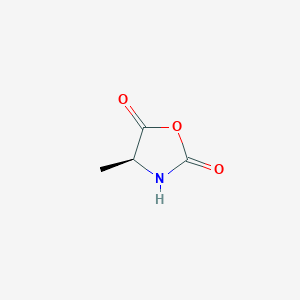
4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine, also known as TAK-915, is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of cognitive impairment associated with Alzheimer's disease and other neurological disorders. In
Mecanismo De Acción
The exact mechanism of action of 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine is not fully understood, but it is believed to act as a selective antagonist of the alpha7 nicotinic acetylcholine receptor (nAChR). The alpha7 nAChR is involved in a variety of cognitive processes, including memory and attention, and is believed to play a role in the pathogenesis of Alzheimer's disease. By blocking the activity of this receptor, 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine may improve cognitive function and memory in patients with Alzheimer's disease.
Efectos Bioquímicos Y Fisiológicos
4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine has been shown to have a number of biochemical and physiological effects in preclinical studies. In animal models, 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine has been shown to increase the levels of acetylcholine, a neurotransmitter that is involved in cognitive processes such as memory and attention. 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine has also been shown to reduce the levels of amyloid beta, a protein that is believed to play a role in the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine is its selectivity for the alpha7 nAChR, which may reduce the risk of side effects associated with non-selective nAChR antagonists. However, one limitation of 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine is its poor solubility, which may limit its bioavailability and efficacy in vivo. Additionally, further studies are needed to determine the optimal dosing regimen for 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine and to evaluate its safety and tolerability in humans.
Direcciones Futuras
There are several future directions for the development of 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine. One potential direction is to investigate the efficacy of 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine in clinical trials for the treatment of Alzheimer's disease and other related disorders. Additionally, further studies are needed to optimize the dosing regimen and to evaluate the safety and tolerability of 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine in humans. Another future direction is to explore the potential of 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine for the treatment of other neurological disorders, such as schizophrenia and Parkinson's disease. Finally, further studies are needed to elucidate the exact mechanism of action of 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine and to identify potential biomarkers for patient selection and monitoring of treatment response.
Métodos De Síntesis
The synthesis of 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the thiadiazole ring, which is achieved by the reaction of 2-chloro-5-nitrothiophene with hydrazine hydrate and subsequent cyclization with acetic anhydride. The resulting intermediate is then reacted with 1-methylpiperidine to form the final product, 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine.
Aplicaciones Científicas De Investigación
4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine has been extensively studied in preclinical models of Alzheimer's disease and other neurological disorders. In animal models, 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine has been shown to improve cognitive function and memory, as well as reduce amyloid beta levels in the brain. These findings suggest that 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine may have potential therapeutic benefits for the treatment of Alzheimer's disease and other related disorders.
Propiedades
Número CAS |
152720-15-5 |
|---|---|
Nombre del producto |
4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine |
Fórmula molecular |
C9H13N3OS |
Peso molecular |
211.29 g/mol |
Nombre IUPAC |
3-methoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1,2,5-thiadiazole |
InChI |
InChI=1S/C9H13N3OS/c1-12-5-3-7(4-6-12)8-9(13-2)11-14-10-8/h3H,4-6H2,1-2H3 |
Clave InChI |
IERRUKVAGMAMSG-UHFFFAOYSA-N |
SMILES |
CN1CCC(=CC1)C2=NSN=C2OC |
SMILES canónico |
CN1CCC(=CC1)C2=NSN=C2OC |
Otros números CAS |
152720-15-5 |
Sinónimos |
4-(4-methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine 4-MZTP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B117575.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15R,16S)-4,12-Diacetyloxy-15-hydroxy-10,14,20,20-tetramethyl-11,18-dioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate](/img/structure/B117576.png)
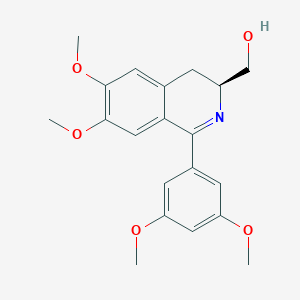
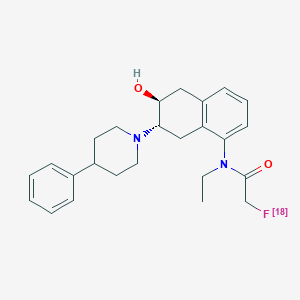

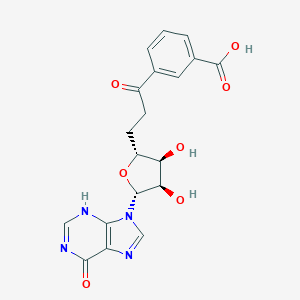

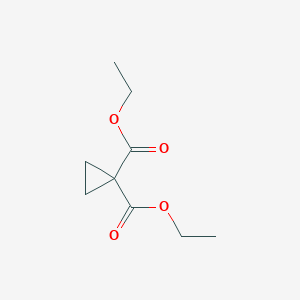
![Ethyl 2-amino-7-isopropyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B117593.png)
